molecular formula C16H15N3O3S2 B2750934 2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-hydroxyphenyl)acetamide CAS No. 878712-56-2

2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-hydroxyphenyl)acetamide

Cat. No.: B2750934
CAS No.: 878712-56-2
M. Wt: 361.43
InChI Key: NRNKYMZDWDFYKK-UHFFFAOYSA-N
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Description

The compound “2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-hydroxyphenyl)acetamide” is a chemical compound with potential therapeutic applications . It is a derivative of thienopyrimidine, a class of compounds known for their biological activity .


Synthesis Analysis

The synthesis of this compound and its analogs involves the introduction of a sulfur atom at position 2 of the thienopyrimidine ring, along with methyl groups at positions 3 and 5 . This modification was made to increase the lipophilicity of the compound .


Molecular Structure Analysis

The molecular structure of this compound includes a thienopyrimidine core, which is a bicyclic structure containing a thiophene ring fused with a pyrimidine ring . This core is substituted with methyl groups at positions 3 and 6, an oxo group at position 4, and a sulfanyl-acetamide group at position 2 .

Scientific Research Applications

Crystal Structure Analysis

Research into compounds with a similar sulfanylacetamide structure has led to the analysis of their crystal structures. For instance, studies on 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides have revealed molecules with folded conformations, where the pyrimidine ring inclines to the benzene ring at specific angles. This structural insight is crucial for understanding molecular interactions and the design of compounds with desired physical and chemical properties (S. Subasri et al., 2017).

Synthetic Methodologies

Investigations into the synthesis of thieno[2,3-d]pyrimidines highlight innovative approaches, including reactions under microwave irradiation, showcasing efficient methods for generating these structures. Such methodologies are essential for developing synthetic routes for novel compounds with potential applications in medicinal chemistry (A. Davoodnia et al., 2009).

Drug Design and Binding Studies

Derivatives of thieno[2,3-d]pyrimidines, including those with specific substituents, have been synthesized and investigated for their binding with proteins such as bovine serum albumin. This research is pivotal for drug discovery efforts, particularly in understanding how structural modifications impact binding affinity and specificity (Fa-Yan Meng et al., 2012).

Radioligand Development for PET Imaging

Compounds within the thieno[2,3-d]pyrimidine class have been explored as selective ligands for PET imaging, emphasizing their potential in diagnostic applications. For example, the synthesis and evaluation of [18F]PBR111 demonstrate the utility of these molecules in imaging studies, contributing to our understanding of various biological processes and diseases (F. Dollé et al., 2008).

Antimicrobial and Antitumor Applications

Several studies have synthesized pyrimidine derivatives and evaluated their antimicrobial and antitumor activities. This research underscores the therapeutic potential of these compounds, with some showing promising activity against various bacterial and fungal strains, as well as cancer cell lines. Such findings could lead to the development of new medications for treating infections and cancer (A. Hossan et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound are not well-documented in the available literature. As with any chemical compound, appropriate safety measures should be taken when handling and storing this compound .

Future Directions

The compound “2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-hydroxyphenyl)acetamide” and its analogs represent a promising area of research in the development of new therapeutic agents . Future studies could focus on elucidating the compound’s mechanism of action, optimizing its synthesis, and evaluating its safety and efficacy in preclinical and clinical trials .

Properties

IUPAC Name

2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S2/c1-9-6-12-14(24-9)18-16(19(2)15(12)22)23-8-13(21)17-10-4-3-5-11(20)7-10/h3-7,20H,8H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNKYMZDWDFYKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=C(N(C2=O)C)SCC(=O)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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